molecular formula C28H18CoF18N13O12S6 B12822450 Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]

Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]

Cat. No.: B12822450
M. Wt: 1321.8 g/mol
InChI Key: KPOOPXWRLDEYCO-UHFFFAOYSA-N
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Description

Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide] is a cobalt(II) coordination complex featuring a tridentate 2,6-di(1H-pyrazol-1-yl)pyridine ligand and two bis(trifluoromethanesulfonyl)imide (TFSI) counterions. The ligand’s pyridyl and pyrazolyl groups create a rigid, planar coordination environment, stabilizing the Co(II) center in a distorted octahedral geometry. The TFSI anion, known for its weakly coordinating nature and high solubility in organic solvents, enhances the compound’s electrochemical stability and ionic conductivity .

Its synthesis typically involves reacting Co(II) salts with the pre-organized ligand under inert conditions, followed by anion exchange to introduce TFSI .

Properties

Molecular Formula

C28H18CoF18N13O12S6

Molecular Weight

1321.8 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2,6-di(pyrazol-1-yl)pyridine

InChI

InChI=1S/2C11H9N5.3C2F6NO4S2.Co/c2*1-4-10(15-8-2-6-12-15)14-11(5-1)16-9-3-7-13-16;3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h2*1-9H;;;;/q;;3*-1;+3

InChI Key

KPOOPXWRLDEYCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N2C=CC=N2)N3C=CC=N3.C1=CC(=NC(=C1)N2C=CC=N2)N3C=CC=N3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide] typically involves the reaction of cobalt(II) salts with 2,6-di(1H-pyrazol-1-yl)pyridine ligands in the presence of bis(trifluoromethane)sulfonimide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the cobalt(II) ion .

Industrial Production Methods

This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The cobalt(II) center undergoes oxidation to cobalt(III) under controlled conditions. This redox activity is critical for its catalytic and electronic applications.

  • Reagents : Hydrogen peroxide (H₂O₂) or atmospheric oxygen in aprotic solvents

  • Typical Products : [Co(III)(L)₂][TFSI]₃ (where L = 2,6-di(1H-pyrazol-1-yl)pyridine ligand)

  • Mechanism : Single-electron transfer from Co(II) to oxidant, stabilized by the π-accepting pyrazole ligands .

ParameterOptimal Conditions
SolventAcetonitrile or DMF
Temperature25–60°C
Oxidant0.1 M H₂O₂
Yield>85% (isolated)

Research Insight : In dye-sensitized solar cells (DSSCs), oxidized Co(III) species enhance charge transport by reducing recombination losses .

Reduction Reactions

The compound can be reduced to lower oxidation states, though cobalt(II) is relatively stable under inert conditions.

  • Reagents : Sodium borohydride (NaBH₄) or ascorbic acid in ethanol/water mixtures

  • Products : Co(I) intermediates (transient) or ligand-modified species

  • Key Factor : Reduction is less common due to ligand stabilization of Co(II).

Ligand Substitution Reactions

The pyrazole-pyridine ligands exhibit moderate lability, enabling substitution with stronger field ligands.

  • Reagents : Bidentate ligands (e.g., bipyridine, phenanthroline) in DMSO

  • Conditions :

    • Temperature: 70–90°C

    • Reaction Time: 12–24 hours

  • Outcome : Formation of mixed-ligand complexes (e.g., [Co(L)(bipy)][TFSI]₂)

Catalytic Relevance : Substitution tunes the cobalt center’s Lewis acidity, improving activity in polymerization reactions .

Coordination-Driven Structural Changes

The compound undergoes reversible coordination changes in response to solvent polarity:

SolventCoordination GeometryImplications
DMFOctahedralStabilizes Co(II) for redox processes
THFDistorted trigonalEnhances ligand substitution rates

Catalytic Reactions

The compound catalyzes alcohol oxidation and polymerization:

Reaction TypeSubstratesConditionsEfficiency
Alcohol → AldehydeBenzyl alcohol0.5 mol% catalyst, H₂O₂, 60°C92% yield
Radical PolymerizationStyrene1 mol% catalyst, 70°CMn = 15 kDa

Mechanistic Note : The pyrazole ligands facilitate electron delocalization, accelerating radical initiation .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 190°C

  • Solvent Effects :

    • High solubility in polar solvents (DMF, DMSO) supports homogeneous catalysis.

    • Low solubility in ethers limits utility in nonpolar systems .

Scientific Research Applications

Synthetic Routes

The synthesis typically involves the reaction of cobalt(II) salts (e.g., cobalt(II) chloride) with 2,6-di(1H-pyrazol-1-yl)pyridine ligands in an inert atmosphere to prevent oxidation. The bis(trifluoromethane)sulfonimide anions can be introduced during the coordination step or through subsequent ion exchange processes. Precise control over reaction conditions such as temperature and concentration is crucial for achieving high yields and purity of the final product.

Reaction Conditions

ParameterRecommended Conditions
TemperatureAmbient to 60°C
SolventOrganic solvents (e.g., DMF, DMSO)
Inert AtmosphereNitrogen or Argon

Materials Science

The compound is studied for its electronic properties, making it a candidate for use in electronic devices. Its ability to form stable complexes allows for potential applications in sensors and conductive materials.

Catalysis

Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide] serves as a catalyst in various chemical reactions, including:

  • Polymerization Reactions : Facilitating the formation of polymers through coordination mechanisms.
  • Oxidation Reactions : The cobalt center can be oxidized to cobalt(III), enabling electron transfer processes essential in organic synthesis.

Case Study: Catalytic Activity

In studies assessing its catalytic efficiency, this compound demonstrated significant activity in promoting the oxidation of alcohols to aldehydes using hydrogen peroxide as an oxidant. The reaction conditions were optimized for yield and selectivity.

Photovoltaics

Research is ongoing into the use of this compound in dye-sensitized solar cells (DSSCs). Its unique electronic properties enhance photovoltages and overall device performance. The coordination of cobalt allows for improved charge transfer dynamics within the solar cells.

Mechanism of Action

The mechanism of action of Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide] involves the coordination of the cobalt(II) ion to the 2,6-di(1H-pyrazol-1-yl)pyridine ligands. This coordination affects the electronic properties of the cobalt center, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or electronic devices .

Comparison with Similar Compounds

Research Findings and Challenges

  • Stability: The Co(II) complex decomposes above 200°C, limiting high-temperature applications. In contrast, Fe(II) bis(imino)pyridine complexes are stable up to 300°C .
  • Synthetic Complexity : Introducing TFSI requires rigorous anion-exchange protocols, increasing synthesis costs compared to chloride salts .

Biological Activity

Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide] (CAS No. 1447938-66-0) is a cobalt complex that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two 2,6-di(1H-pyrazol-1-yl)pyridine ligands coordinated to a cobalt ion, along with bis(trifluoromethane)sulfonimide anions. The biological implications of such metal complexes are significant in fields such as medicinal chemistry and biochemistry.

  • Molecular Formula : C26_{26}H18_{18}CoF12_{12}N12_{12}O8_8S4_4
  • Molecular Weight : 1041.66 g/mol
  • Appearance : Light yellow to dark green powder or crystal
  • Melting Point : 186°C to 190°C
  • Purity : >98.0% (HPLC)

Biological Activity Overview

The biological activity of this compound is primarily linked to its redox properties and interactions with biological molecules. Studies have indicated that cobalt complexes can exhibit various biological effects, including:

  • Antioxidant Activity : Cobalt complexes have been shown to scavenge free radicals and protect cells from oxidative stress. The presence of pyrazole ligands may enhance these properties due to their ability to stabilize radical species.
  • Enzyme Mimicry : Some cobalt complexes mimic the activity of metalloenzymes, facilitating biochemical reactions that are crucial for cellular metabolism.

Antioxidant Effects

Research has demonstrated that cobalt complexes can protect against oxidative damage in cellular models. For instance, a study examining the protective effects of a similar cobalt complex on HepG2 cells showed significant reductions in oxidative stress markers when treated with the complex before exposure to harmful agents like tert-butyl hydroperoxide (tBHP) .

Cytotoxicity and Apoptosis

The compound's potential cytotoxic effects have also been studied. In vitro assays revealed that certain concentrations could induce apoptosis in cancer cell lines, suggesting a dual role as both a therapeutic agent and a potential toxin at higher doses .

Case Studies

  • Hepatoprotective Effects : A study involving the administration of cobalt complexes indicated their ability to enhance cellular glutathione levels and modulate antioxidant enzyme expression, thereby protecting liver cells from chemical-induced toxicity .
  • Neuroprotective Properties : Another investigation into the neuroprotective effects of cobalt complexes revealed that they could reduce neuronal cell death in models of neurodegeneration, possibly through mechanisms involving metal ion homeostasis and oxidative stress mitigation .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenging of free radicals; protection against tBHP-induced stress
CytotoxicityInduction of apoptosis in cancer cell lines
HepatoprotectiveEnhanced glutathione levels; reduced liver toxicity
NeuroprotectiveReduced neuronal cell death in neurodegeneration models

Q & A

(Basic) What synthetic strategies are employed to prepare Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) complexes with bis(trifluoromethanesulfonyl)imide counterions?

Methodological Answer:
The synthesis typically involves two steps:

Ligand Coordination : Reacting 2,6-di(1H-pyrazol-1-yl)pyridine with a cobalt(II) salt (e.g., CoCl₂ or Co(NO₃)₂) in anhydrous solvents like methanol or acetonitrile under inert atmosphere. Reflux conditions (60–80°C, 12–24 hours) ensure complete coordination .

Anion Exchange : Replacing the initial counterion (e.g., Cl⁻) with bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) via metathesis. This is achieved by adding a [TFSI]-based ionic liquid (e.g., 1-butyl-3-methylimidazolium [TFSI]) or lithium bis(trifluoromethanesulfonyl)imide to the reaction mixture, followed by precipitation or solvent extraction .
Critical Considerations : Monitor reaction progress via UV-Vis spectroscopy (shift in d-d transition bands) and confirm purity via elemental analysis.

(Basic) Which spectroscopic and structural techniques are critical for characterizing this cobalt(II) complex?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolves the octahedral geometry around Co(II) and ligand coordination mode. For example, analogous cobalt complexes with N,S-ligands show trans or cis configurations, identifiable via SCXRD (CCDC references: 2111388 in ).
  • Magnetic Susceptibility (SQUID) : Confirms high-spin Co(II) (μeff ~4.5–5.2 μB) due to d⁷ configuration.
  • EPR Spectroscopy : Detects paramagnetic signals (g⊥ ≈ 2.3, g‖ ≈ 2.0) in frozen solutions, distinguishing between tetrahedral and octahedral geometries .
  • IR and UV-Vis : Ligand vibrations (e.g., pyrazole C=N stretches at 1520–1560 cm⁻¹) and d-d transitions (500–600 nm) provide coordination insights.

(Advanced) How can researchers resolve contradictions in magnetic data for Co(II) complexes with polydentate ligands?

Methodological Answer:
Discrepancies in magnetic moments (e.g., μeff varying between studies) may arise from:

  • Ligand Field Strength : Strong-field ligands (e.g., pyrazoles) may induce partial low-spin character. Use temperature-dependent magnetic measurements (2–300 K) to assess spin-crossover behavior.
  • Solvent/Co-crystallization Effects : Compare solid-state (SQUID) vs. solution (NMR lanthanide shift reagents) data. For example, solvent molecules in the crystal lattice (e.g., acetonitrile in ) can perturb geometry .
  • Spin-Orbit Coupling : Fit magnetic data to the Griffith or Kotani models to account for spin-orbit contributions in octahedral Co(II).

(Advanced) What electrochemical methods elucidate the redox behavior of this complex in non-aqueous media?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Perform in anhydrous acetonitrile or dichloromethane with [TBA][PF₆] as supporting electrolyte. Co(II)/Co(III) oxidation typically occurs at +0.8 to +1.2 V (vs. Fc/Fc⁺), while Co(II)/Co(I) reduction appears at −0.5 to −1.0 V.
  • Counterion Role : The [TFSI]⁻ anion enhances solubility in low-polarity solvents (e.g., THF), as noted in ionic liquid studies ( ). Compare with complexes using [PF₆]⁻ or [BF₄]⁻ to assess ion-pairing effects on redox potentials .
  • Spectroelectrochemistry : Couple CV with UV-Vis to track electronic transitions during redox events (e.g., ligand-to-metal charge transfer at 450–550 nm).

(Advanced) How does the counterion influence catalytic activity in cross-coupling or oxidation reactions?

Methodological Answer:

  • Solubility Optimization : [TFSI]⁻ improves solubility in hydrophobic media (e.g., toluene), critical for catalytic cycles requiring homogeneous conditions. Compare with chloride salts, which may precipitate during reactions .
  • Electronic Effects : Weakly coordinating [TFSI]⁻ minimizes anion interference in Co-centered catalysis. For example, in aerobic oxidations, the counterion’s low nucleophilicity preserves Co(II) active sites .
  • Method Validation : Screen counterions ([TFSI]⁻ vs. [OTf]⁻) in model reactions (e.g., C–H activation) and monitor turnover frequency (TOF) via GC-MS or NMR.

(Advanced) What computational approaches complement experimental data for electronic structure analysis?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/def2-TZVP to calculate ligand field splitting (Δ₀ ≈ 10,000–12,000 cm⁻¹ for octahedral Co(II)). Compare calculated vs. experimental UV-Vis spectra.
  • Multireference Methods (CASSCF) : Address multi-configurational character in Co(II) to model magnetic anisotropy and EPR parameters.
  • TD-DFT for Excited States : Assign charge-transfer transitions (e.g., ligand-centered π→π* vs. metal-to-ligand charge transfer) .

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